molecular formula C13H13F2N3O2S2 B2448117 2,6-difluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide CAS No. 1797861-88-1

2,6-difluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B2448117
CAS No.: 1797861-88-1
M. Wt: 345.38
InChI Key: BBVXZJNXDPUCTM-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide is a complex organic compound that features a combination of fluorinated benzene, thiazole, and pyrrolidine moieties

Properties

IUPAC Name

2,6-difluoro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3O2S2/c14-10-2-1-3-11(15)12(10)22(19,20)17-9-4-6-18(8-9)13-16-5-7-21-13/h1-3,5,7,9,17H,4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVXZJNXDPUCTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NS(=O)(=O)C2=C(C=CC=C2F)F)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the fluorination of a benzene ring, followed by the introduction of a sulfonamide group. The thiazole and pyrrolidine rings are then incorporated through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to achieve the desired transformations while minimizing side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2,6-difluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include acting as an inhibitor or modulator of specific enzymes or receptors.

    Industry: It can be used in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-difluoro-N-(1,3-thiazol-2-yl)benzenesulfonamide
  • 2,4-difluoro-N-(1,3-thiazol-2-yl)benzenesulfonamide
  • 2,4-dichloro-N-(1,3-thiazol-2-yl)benzenesulfonamide
  • 2-fluoro-N-(1,3-thiazol-2-yl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 2,6-difluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide is unique due to the specific positioning of the fluorine atoms and the combination of the thiazole and pyrrolidine rings. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Overview

2,6-difluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide is a complex organic compound characterized by its unique structural features, including fluorinated benzene, thiazole, and pyrrolidine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the fluorination of a benzene ring. Subsequent steps include the introduction of a sulfonamide group and the incorporation of thiazole and pyrrolidine rings through nucleophilic substitution reactions. Optimization of reaction conditions is crucial for achieving high yields and purity .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to bind effectively to these targets, potentially inhibiting their activity or modulating their function. This mechanism is significant in the development of therapeutic agents aimed at various diseases .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

1. Anticancer Activity

  • In studies focusing on cancer treatment, derivatives similar to this compound have shown dual-target inhibitory activities against PI3Kα and HDAC6. For instance, related compounds exhibited IC50 values in the low nanomolar range against specific cancer cell lines, indicating potent anticancer potential .
  • A structure-activity relationship (SAR) analysis revealed that modifications in the thiazole and pyrrolidine moieties significantly influence cytotoxicity against cancer cells .

2. Anticonvulsant Properties

  • Some thiazole-containing compounds have demonstrated notable anticonvulsant activities. For example, analogs with similar structures showed effective protection against seizures in animal models .

3. Enzyme Inhibition

  • The compound may act as an inhibitor for specific enzymes involved in critical biological pathways. The inhibition of such enzymes can lead to therapeutic effects in diseases where these pathways are dysregulated .

Case Studies

Several studies have explored the efficacy of thiazole-based compounds, including this compound:

Study Focus Findings
Study 1Cancer TreatmentCompound derivatives showed IC50 values as low as 0.17 μM against L-363 cell line.
Study 2Anticonvulsant ActivityThiazole analogs displayed significant seizure protection in animal models.
Study 3Enzyme InhibitionDemonstrated potential as an inhibitor for PI3Kα/HDAC6 pathways with implications for cancer therapy.

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